ethyl (4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate
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Overview
Description
ETHYL 2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE is a complex organic compound with a molecular formula of C11H14N4O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
ETHYL 2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide
- 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide
- 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid .
Uniqueness
ETHYL 2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE is unique due to its specific structural features, such as the propyl group at the 6-position and the ethyl ester functionality. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H16N2O3S |
---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
ethyl 2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C13H16N2O3S/c1-3-5-9-6-10-12(19-9)14-8-15(13(10)17)7-11(16)18-4-2/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
DZTCXCODGBVKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(S1)N=CN(C2=O)CC(=O)OCC |
Origin of Product |
United States |
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